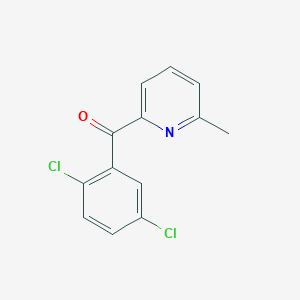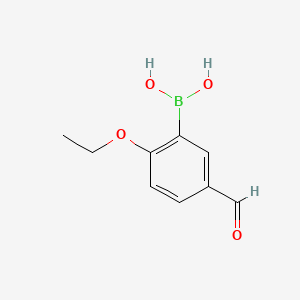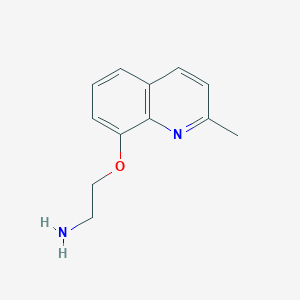
2-(2-Methyl-8-quinolyloxy)ethylamine
説明
Synthesis Analysis
The synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine involves the reaction of 2-methyl-8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base . Various new 1-(2-methyl-8-quinolyloxy)-3-propylamines have been synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-8-quinolyloxy)ethylamine is complex. It contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, are organic compounds that contain and are often actually based on one or more atoms of nitrogen . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . Amines can undergo various chemical reactions, including reactions with strong oxidizers and strong acids .Physical And Chemical Properties Analysis
Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, have simple physical properties such as solubility and boiling points . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .科学的研究の応用
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine, also known as 2-methyl-8-hydroxyquinoline, is used in the synthesis of magnesium nanorods for use in OLEDs . These OLEDs have potential applications in display technologies as next-generation solid-state light sources .
- Methods of Application or Experimental Procedures : The magnesium nanorods were synthesized using the precipitation method, with 2-methyl-8-hydroxyquinoline and magnesium acetate . Various techniques were used to characterize the nanorods, including powder XRD, FTIR spectroscopy, SEM, EDX, UV-Vis, and PL spectroscopy studies .
- Results or Outcomes : The study demonstrated the practicality of employing these nanorods in OLED devices .
Application 2: Charge Transfer Dynamics of Hydrogen Bonded Crystals
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of charge transfer dynamics of hydrogen bonded crystals . This involves the formation of a charge and proton transfer complex with chloranilic acid .
- Methods of Application or Experimental Procedures : The complex was studied using electronic absorption spectroscopy in acetonitrile, methanol, and ethanol . The structure of the complex was confirmed by different characterization techniques, such as FT-IR, NMR, TGA-DTA, and SEM-EDX analysis .
- Results or Outcomes : The study provided insights into the charge and proton transfer dynamics of the complex . The complex also showed remarkable antimicrobial activity and DNA binding properties .
Application 3: Synthesis of Novel Amines
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
- Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .
Application 4: Biological Activities and SAR Studies
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
- Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
- Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .
Application 5: Synthesis of Novel Amines
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
- Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .
Application 6: Biological Activities and SAR Studies
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
- Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
- Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .
特性
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCODKNXKGSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-8-quinolyloxy)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



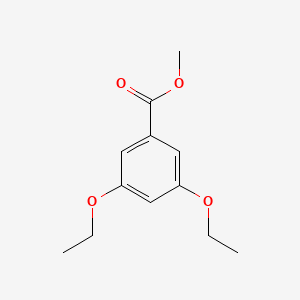
![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)
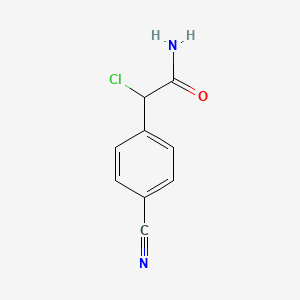
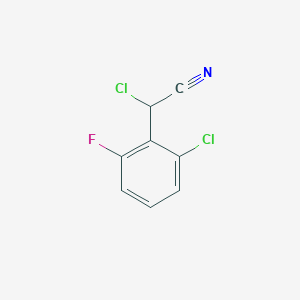
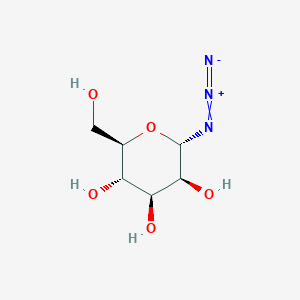
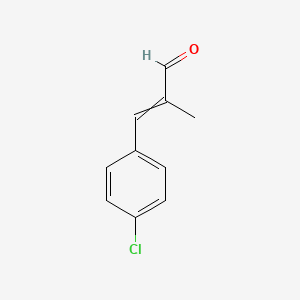
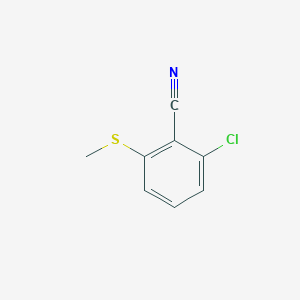
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)
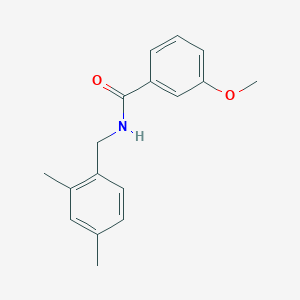
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)
